Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate: is a chemical compound with the molecular formula C15H21NO4
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the acylation of amino acids. One common method involves the reaction of 2-amino-3-(4-methoxy-2,6-dimethylphenyl)propanoic acid with acetic anhydride in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. This may include the use of advanced reactors and purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include various derivatives and intermediates that can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and other chemical products.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It can also be employed as a probe to investigate cellular processes.
Medicine: The compound has potential medicinal applications, including its use as a precursor for drug synthesis. It may also be explored for its therapeutic properties in treating various diseases.
Industry: In the industrial sector, the compound is utilized in the manufacturing of specialty chemicals and materials. It plays a role in the development of new products and technologies.
Mechanism of Action
The mechanism by which Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate
Methyl 2-acetamido-3-(2,6-dimethylphenyl)propanoate
Methyl 2-acetamido-3-(4-methoxy-2-methylphenyl)propanoate
Uniqueness: Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate is unique due to its specific structural features, which include the presence of both methoxy and methyl groups on the phenyl ring
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-9-6-12(19-4)7-10(2)13(9)8-14(15(18)20-5)16-11(3)17/h6-7,14H,8H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFDLENBCDGMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.